N-(3-Aminopropyl)diethanolamine
Overview
Description
N-(3-Aminopropyl)diethanolamine:
Mechanism of Action
Target of Action
N-(3-Aminopropyl)diethanolamine (APDEA) is a versatile compound used in the chemical industryIt is known to interact with various organic and inorganic substances due to its amine and hydroxyl functional groups .
Mode of Action
APDEA’s mode of action is largely dependent on its application. As a molecule with both amine and hydroxyl functional groups, it can participate in a variety of chemical reactions. For instance, it can act as a nucleophile in reactions with electrophiles, or as a base in acid-base reactions .
Biochemical Pathways
Given its chemical structure, it could potentially interfere with biochemical pathways involving amines or alcohols .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body. Its metabolism and excretion would likely involve enzymatic processes that modify amines and alcohols .
Result of Action
Due to its reactivity, it could potentially alter the structure of biomolecules it interacts with, leading to changes in their function .
Action Environment
The action of APDEA can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of its environment due to its amine and hydroxyl groups. Additionally, its stability could be compromised in the presence of strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
N-(3-Aminopropyl)diethanolamine plays a significant role in biochemical reactions. It acts as a potential coreactant for enhancing tris (2,2’-bipyridyl)ruthenium (II) electrochemiluminescence
Cellular Effects
It is known that the primary routes of industrial exposure of APDEA are skin contact and inhalation . Ingestion is not an anticipated route of exposure .
Molecular Mechanism
It is known to promote the oxidation of APDEA, thus remarkably enhancing ECL intensities
Temporal Effects in Laboratory Settings
It is known that APDEA is a stable compound
Metabolic Pathways
It is known that APDEA can be synthesized through the reaction of diethanolamine with chloropropanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-(3-Aminopropyl)diethanolamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
N-(3-Aminopropyl)diethanolamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It serves as a reagent in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used as a desulfurizing agent, antioxidant, surfactant, and intermediate in the production of polyamide resins.
Comparison with Similar Compounds
- N,N-Bis(2-hydroxyethyl)-1,3-diaminopropane
- N-(3-Aminopropyl)iminodiethanol
- N,N-Di(2-hydroxyethyl)-1,3-propanediamine
Comparison: N-(3-Aminopropyl)diethanolamine is unique due to its specific combination of amino and diethanolamine groups, which confer distinct properties such as enhanced solubility in water and organic solvents, as well as its ability to act as a softening and wetting agent. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-[3-aminopropyl(2-hydroxyethyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O2/c8-2-1-3-9(4-6-10)5-7-11/h10-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJVYOFPTRGCSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O2 | |
Record name | AMINOPROPYLDIETHANOLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/2405 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044680 | |
Record name | 2,2'-[(3-Aminopropyl)imino]diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Aminopropyldiethanolamine appears as a colorless liquid with a faint fishlike odor. May burn though it may require some effort to ignite. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion., Liquid | |
Record name | AMINOPROPYLDIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2405 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethanol, 2,2'-[(3-aminopropyl)imino]bis- | |
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CAS No. |
4985-85-7 | |
Record name | AMINOPROPYLDIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2405 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (3-Aminopropyl)diethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4985-85-7 | |
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Record name | (3-Aminopropyl)diethanolamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004985857 | |
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Record name | N-(3-Aminopropyl)diethanolamine | |
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Record name | Ethanol, 2,2'-[(3-aminopropyl)imino]bis- | |
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Record name | 2,2'-[(3-Aminopropyl)imino]diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-aminopropyl)iminodiethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.311 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (3-AMINOPROPYL)DIETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R21ZI8N14B | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of N-(3-Aminopropyl)diethanolamine and its use as a ligand in transition metal complexes?
A1: this compound (C7H18N2O2) functions as a bifurcated quadridentate tripod ligand, meaning it can bind to metal ions using four donor atoms. [, ] This property allows it to form stable complexes with transition metals. For example, it forms a dinuclear complex with Chromium(III) and a trinuclear complex with Cobalt. [, ] The crystal structures of these complexes have been determined, revealing the specific binding modes of the ligand. [, ]
Q2: How does the structure of this compound affect its use in electrochemistry, particularly with lead?
A2: The electrochemical behavior of lead in solutions containing this compound has been investigated. [] The research shows that a stable lead complex forms in a specific pH range (pH ≥ 10.40). [] This complex exhibits a quasi-reversible reduction wave at the dropping mercury electrode, indicating its potential use in electrochemical applications. [] The electron-transfer coefficient and rate constants for this reduction process have also been determined. []
Q3: Can you elaborate on the use of this compound in analytical chemistry, particularly in starch gel electrophoresis?
A3: this compound is a valuable component of amine-citrate buffer systems used for pH control in starch gel electrophoresis. [, ] This technique relies on precise pH control for optimal separation of biomolecules. The pK2 value of this compound has been determined at various temperatures, allowing for accurate pH adjustments. [, ] This compound, along with other amine buffers, provides a range of pK values suitable for resolving various dehydrogenase isozymes. [, ]
Q4: Are there any applications of this compound in the field of chemiluminescence?
A4: Yes, this compound has been explored as a coreactant in electrogenerated chemiluminescence (ECL) systems involving tris(2,2'-bipyridine)ruthenium(II). [] While detailed results were not provided in the abstract, this research highlights the potential of this compound in developing novel ECL-based analytical methods. []
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